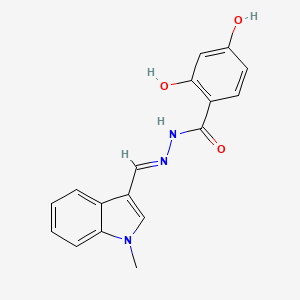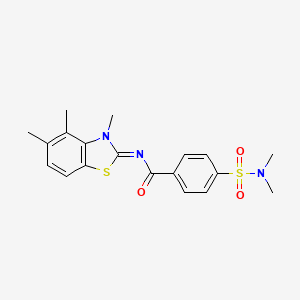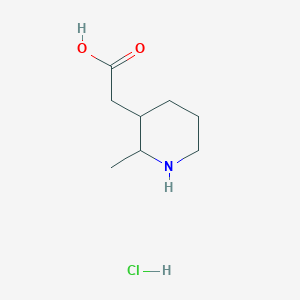
(E)-2,4-dihydroxy-N'-((1-methyl-1H-indol-3-yl)methylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-2,4-dihydroxy-N’-((1-methyl-1H-indol-3-yl)methylene)benzohydrazide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The compound contains an indole moiety, which consists of a benzene ring fused to a pyrrole ring . It also has a hydrazide group, which is known to form stable compounds and is often used in drug design .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Wissenschaftliche Forschungsanwendungen
Ulcer Prevention
- Research on a derivative of benzohydrazide, specifically 3,4,5-Trihydroxy-N0-[(2-methyl-1H-indol-3-yl)-methylidene] benzohydrazide (TIBH), has shown potential in preventing gastric ulcers. TIBH exhibited ulcer prevention potential by increasing mucus secretion, reducing gastric acidity, regulating protein expressions, and decreasing lipid peroxidation in gastric tissue. This was observed in an HCl/Ethanol-induced gastric ulcer rat model (Tayeby et al., 2017).
Crystal Structure Analysis for Prostate Cancer Inhibition
- Benzohydrazide derivatives have been studied for their potential as inhibitors of prostate cancer. The crystal structures of these derivatives were analyzed, showing their potential as cancer inhibitors. This research provides essential insights for developing new therapeutic agents (Arjun et al., 2020).
Synthesis Techniques
- The synthesis of functionalized benzamides involving benzohydrazide has been explored, using indium chloride as a Lewis acid catalyst. This research is significant for the development of novel compounds with potential applications in various fields (Jiang & Yan, 2016).
Structural Characterization for Various Applications
- The structural characterization of N′-((Pyridin-2-yl)methylene) benzohydrazide (PMBH) was conducted through X-ray diffraction and other spectroscopic techniques. This study is crucial for understanding the properties and potential applications of such compounds (Babu et al., 2014).
Anticancer Activity
- A study on N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides highlighted their cytotoxic properties against various cancer cell lines. These compounds show promise as potential anticancer agents, with mechanisms of action including apoptosis induction (Katiyar et al., 2015).
Antimicrobial Activity
- A benzohydrazide derivative, specifically (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)benzohydrazide, and its oxido-vanadium(V) complexes have shown significant antibacterial activities. This research opens up possibilities for new antimicrobial agents (Ebrahimipour et al., 2016).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It’s known that indole derivatives can inhibit tubulin polymerization . This suggests that the compound might interact with its targets by inhibiting their normal function, leading to changes in cellular processes.
Biochemical Pathways
Given that indole derivatives can inhibit tubulin polymerization , it’s likely that the compound affects pathways related to cell division and growth. The downstream effects of this could include inhibited cell proliferation and induced cell apoptosis .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound might induce cell apoptosis and inhibit cell proliferation . These effects could potentially make the compound useful in the treatment of conditions characterized by excessive cell growth, such as cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dihydroxy-N-[(E)-(1-methylindol-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-10-11(13-4-2-3-5-15(13)20)9-18-19-17(23)14-7-6-12(21)8-16(14)22/h2-10,21-22H,1H3,(H,19,23)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRSMHIDDGUDMX-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine](/img/structure/B2354379.png)

![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/no-structure.png)
![6-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354384.png)
![[5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine hydrochloride](/img/structure/B2354386.png)
![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)


![[1-[(dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B2354397.png)
![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2354399.png)

